molecular formula C19H26N2O4 B2546814 1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate CAS No. 676622-10-9

1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

Cat. No. B2546814
M. Wt: 346.427
InChI Key: OOEWHXQWPVWILW-UHFFFAOYSA-N
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Patent
US06919356B2

Procedure details

A solution of 4-oxopiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.57 g, 10 mmol), benzylamine (1.20 mL, 11 mmol) and p-toluenesulfonic acid hydrate (19 mg, 0.1 mmol) in toluene (40 mL) was heated at reflux under a Dean-Stark trap for 22.75 hours. The mixture was cooled to room temperature and concentrated under vacuum to provide a yellow gummy solid (3.86 g), used without further purification. 1H NMR (300 MHz, CDCl3) δ9.25 (bt, J=6 Hz, 1H), 7.4-7.1 (m, 5H), 4.42 (d, J=6 Hz, 2H), 4.11 (s, 2H), 3.71 (s, 3H), 3.49 (t, 2H), 2.38 (m, 2H), 1.48 (s, 9H).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:10](=O)[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4].[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:1][O:2][C:3]([C:5]1[CH2:6][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:9][C:10]=1[NH:26][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
COC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
19 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean-Stark trap for 22.75 hours
Duration
22.75 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1CN(CCC1NCC1=CC=CC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.